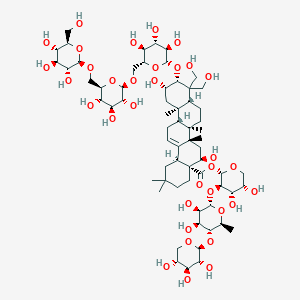

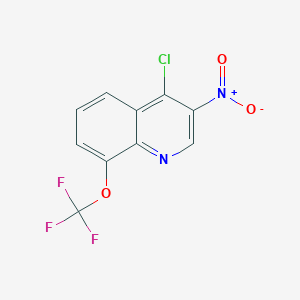

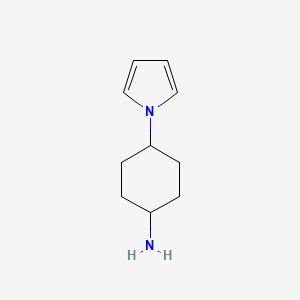

![molecular formula C26H26FN5O2 B2483405 5-ethyl-7-(4-(4-fluorobenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040649-42-0](/img/structure/B2483405.png)

5-ethyl-7-(4-(4-fluorobenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound belongs to a class of chemicals known for their complex molecular structure and potential for interaction with biological receptors. While the exact chemical is not directly mentioned in available research, compounds with similar structures have been studied for their binding affinity to various receptors, suggesting a potential for diverse biological applications. These compounds are part of ongoing research into their synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of compounds similar to the one mentioned often involves multi-step organic reactions, including reductive amination, amide hydrolysis, and N-alkylation processes. These methods have been applied to produce compounds with specific receptor affinities, indicating the potential dopamine D4 receptor ligand properties of related molecules (Yang Fang-wei, 2013).

Aplicaciones Científicas De Investigación

G Protein-Biased Dopaminergics Development

A study highlighted the synthesis of compounds with a pyrazolo[1,5-a]pyridine substructure, demonstrating their potential as high-affinity dopamine receptor partial agonists. These compounds showed a preference for activating G proteins over β-arrestin recruitment at dopamine D2 receptors, suggesting their utility in designing new therapeutics with antipsychotic activity (Möller et al., 2017).

Mycobacterium Tuberculosis DNA GyrB Inhibition

Research into benzofuran and benzo[d]isothiazole derivatives designed by molecular hybridization revealed compounds that inhibited Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, showing promise as antitubercular agents. The study indicates the potential of structurally similar compounds in tuberculosis treatment (Reddy et al., 2014).

Anti-Avian Influenza Virus Activity

A new synthetic route for benzamide-based 5-aminopyrazoles and their fused heterocycles was explored, leading to compounds with significant anti-influenza A virus (H5N1) activity. This research underscores the potential of such compounds in developing treatments for avian influenza, demonstrating the versatility of the chemical scaffold in antiviral drug discovery (Hebishy et al., 2020).

Antibacterial and Antifungal Agents

Compounds derived from the synthesis of chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones were evaluated for their antibacterial activity, highlighting the application of related chemical structures in the development of new antimicrobial agents. The synthesized compounds displayed significant antibacterial activity, indicating their potential in addressing resistant bacterial infections (Solankee & Patel, 2004).

Propiedades

IUPAC Name |

5-ethyl-7-[4-[(4-fluorophenyl)methyl]piperazine-1-carbonyl]-2-phenylpyrazolo[4,3-c]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26FN5O2/c1-2-29-17-22(24-23(18-29)26(34)32(28-24)21-6-4-3-5-7-21)25(33)31-14-12-30(13-15-31)16-19-8-10-20(27)11-9-19/h3-11,17-18H,2,12-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHBIXESUBQOAMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-ethyl-7-(4-(4-fluorobenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

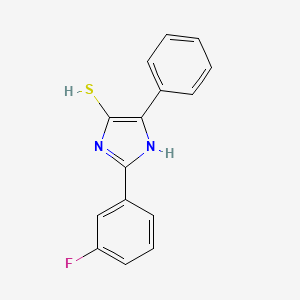

![2-{[1-(2-ethoxyphenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2483323.png)

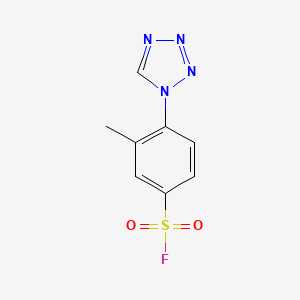

![N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2483330.png)

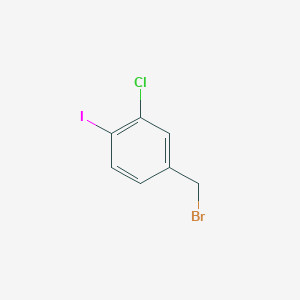

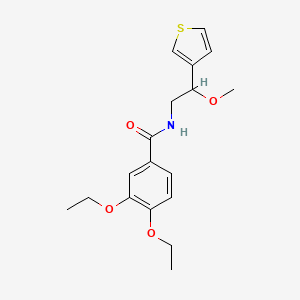

![1-(2-Methoxyethyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2483342.png)

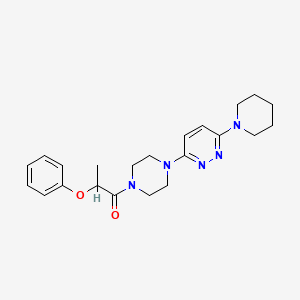

![N-(4-ethylphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2483344.png)

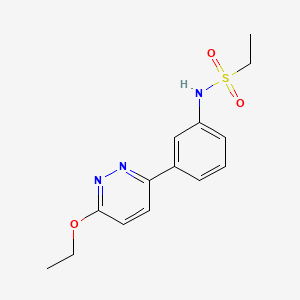

![N-[[4-(3-chlorophenyl)-5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2483345.png)